

# 4-Chloro-3-nitrobenzoic acid IUPAC name

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## Compound of Interest

Compound Name: **4-Chloro-3-nitrobenzoic acid**

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An In-depth Technical Guide to **4-Chloro-3-nitrobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-Chloro-3-nitrobenzoic acid** is a key chemical intermediate with significant applications in the pharmaceutical, agrochemical, and dye industries. Its unique molecular structure, featuring a benzene ring substituted with a carboxylic acid, a chloro group, and a nitro group, makes it a versatile building block for the synthesis of a wide range of complex organic molecules. This document provides a comprehensive overview of **4-Chloro-3-nitrobenzoic acid**, including its chemical properties, detailed synthesis protocols, and its role in various industrial applications, particularly in drug development.

## Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **4-Chloro-3-nitrobenzoic acid**.<sup>[1][2]</sup> It is also commonly referred to by synonyms such as 3-Nitro-4-chlorobenzoic acid and p-chloro-m-nitrobenzoic acid.<sup>[1][3][4]</sup>

## Physicochemical Properties

The fundamental physical and chemical properties of **4-Chloro-3-nitrobenzoic acid** are summarized in the table below. This data is crucial for its handling, storage, and application in chemical synthesis.

Property	Value	References
Molecular Formula	C <sub>7</sub> H <sub>4</sub> CINO <sub>4</sub>	[3][4][5]
Molecular Weight	201.56 g/mol	[2][4][6]
CAS Number	96-99-1	[1][5][6]
Appearance	White to light yellow crystalline powder	[5][7][8]
Melting Point	178 - 183 °C	[5][8][9][10]
Density	1.645 - 1.662 g/cm <sup>3</sup>	[8][11]
Solubility in Water	342.7 mg/L (temperature not specified)	[5][10]
Solubility in Organic Solvents	Soluble in methanol, ethanol, ether, and acetone	[3][5][11]

## Spectral Data

Vibrational spectroscopy techniques such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) are essential for the structural elucidation and functional group identification of **4-Chloro-3-nitrobenzoic acid**. The characteristic vibrational bands confirm the presence of the carboxylic acid, nitro, and chloro-substituted benzene ring functional groups.[6]

Functional Group	Vibrational Mode	Typical Wavenumber Range (cm <sup>-1</sup> )
Carboxylic Acid (-COOH)	O-H stretch	3300 - 2500 (broad)
C=O stretch		1725 - 1700
Nitro Group (-NO <sub>2</sub> )	Asymmetric stretch	1550 - 1500
Symmetric stretch		1355 - 1315
Aromatic Ring	C-H stretch	3100 - 3000
C=C stretch		1600 - 1450
Chloro Group (-Cl)	C-Cl stretch	800 - 600

## Synthesis and Experimental Protocols

**4-Chloro-3-nitrobenzoic acid** is most commonly synthesized through the electrophilic nitration of 4-chlorobenzoic acid.<sup>[6]</sup> An alternative pathway involves the oxidation of 4-chloro-3-nitrotoluene.<sup>[6][7]</sup> Detailed experimental procedures for these primary methods are provided below.

### Synthesis via Nitration of 4-Chlorobenzoic Acid

This method is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO<sub>2</sub><sup>+</sup>) is the active electrophile.<sup>[6]</sup>

Experimental Protocol:

- To a 2-liter, three-necked, round-bottom flask equipped with a stirrer, add 680 mL of concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) and 400 g of p-chlorobenzoic acid.<sup>[9]</sup>
- Cool the mixture to 0°C using a constant temperature bath while stirring.<sup>[9]</sup>
- Prepare a nitrating mixture by combining 216 mL of concentrated nitric acid (HNO<sub>3</sub>) and 216 mL of concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>).<sup>[9]</sup>

- Add the nitrating mixture dropwise to the reaction flask, ensuring the internal temperature is maintained between 10°C and 25°C.[9]
- After the addition is complete, raise the reaction temperature to 37°C and continue stirring for 10-14 hours.[9]
- Pour the reaction mixture over crushed ice to precipitate the product.[9]
- Filter the solid product, which is **4-chloro-3-nitrobenzoic acid**, and dry it. The reported yield is approximately 98.7% with a melting point of 178°C - 180°C.[9]

## Synthesis via Oxidation of 4-Chloro-3-nitrotoluene

This protocol utilizes a strong oxidizing agent, potassium permanganate, to convert the methyl group of 4-chloro-3-nitrotoluene into a carboxylic acid.

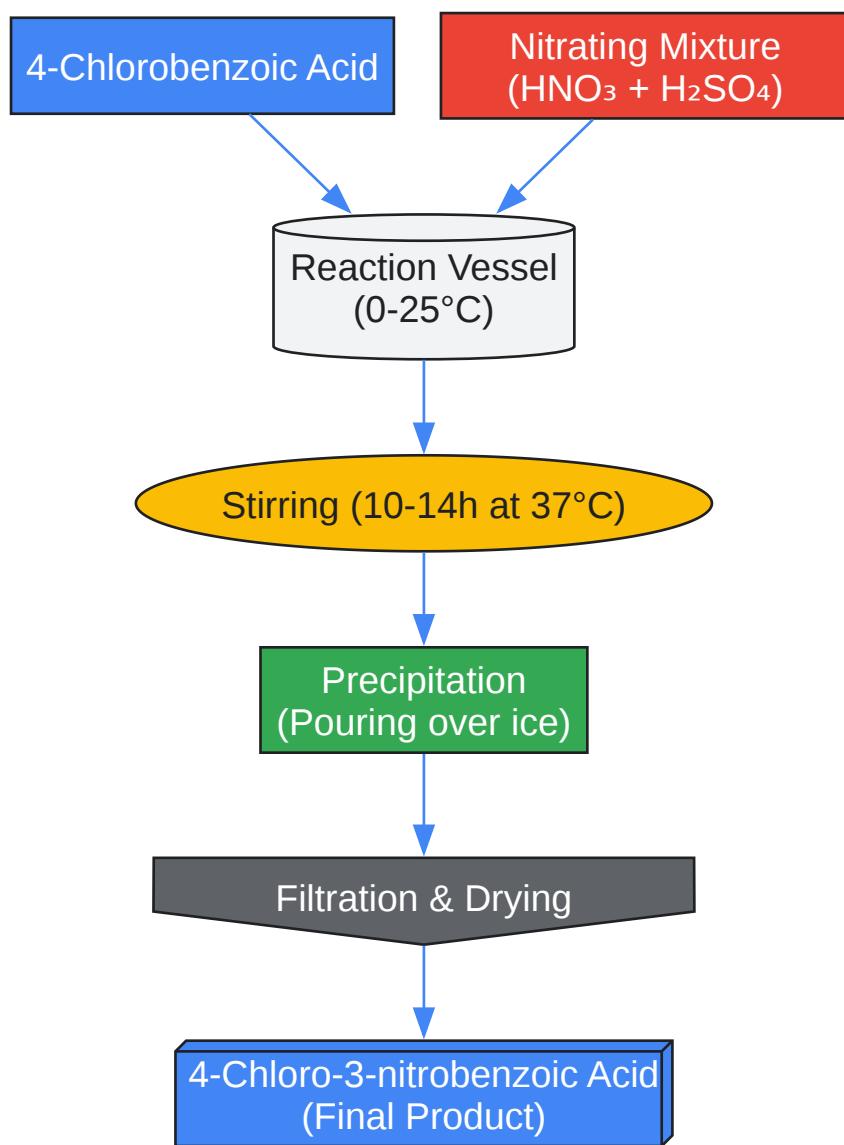
### Experimental Protocol:

- Dissolve 38.0 g (0.245 mol) of 4-chloro-3-nitrotoluene in a mixture of 400 mL of ethanol and 200 mL of water.[7]
- To this solution, add 77.0 g (0.49 mol) of potassium permanganate (KMnO<sub>4</sub>).[7]
- Allow the mixture to react at 30°C for 1 hour.[7]
- Filter the reaction mixture to remove manganese dioxide precipitate.
- Remove the organic solvent (ethanol) from the filtrate under reduced pressure.[7]
- Stir the remaining aqueous residue and heat to dissolve the product.
- Cool the solution to below 0°C to recrystallize the product.
- Filter and dry the resulting light yellow crystalline powder to obtain **4-Chloro-3-nitrobenzoic acid**. The reported yield is 91%. [7]

## Logical and Experimental Workflows

The synthesis of **4-Chloro-3-nitrobenzoic acid** follows a well-defined chemical reaction pathway. The workflow diagram below illustrates the primary synthesis route from 4-chlorobenzoic acid.

### Synthesis Workflow of 4-Chloro-3-nitrobenzoic Acid



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Caption: Synthesis workflow for **4-Chloro-3-nitrobenzoic acid**.

## Applications in Research and Drug Development

**4-Chloro-3-nitrobenzoic acid** is a valuable intermediate in various fields, most notably in the synthesis of Active Pharmaceutical Ingredients (APIs).[\[3\]](#)

## Pharmaceutical Intermediate

This compound serves as a critical starting material or intermediate in the synthesis of numerous pharmaceuticals, including those with anti-inflammatory, analgesic, and antifungal properties.[\[5\]](#) A prominent example is its use as a key raw material for the synthesis of Dabrafenib, a BRAF kinase inhibitor used in cancer therapy.[\[7\]](#) Its functional groups allow for diverse chemical transformations, making it a versatile scaffold in drug discovery.[\[11\]](#)[\[12\]](#)

## Agrochemicals and Dyes

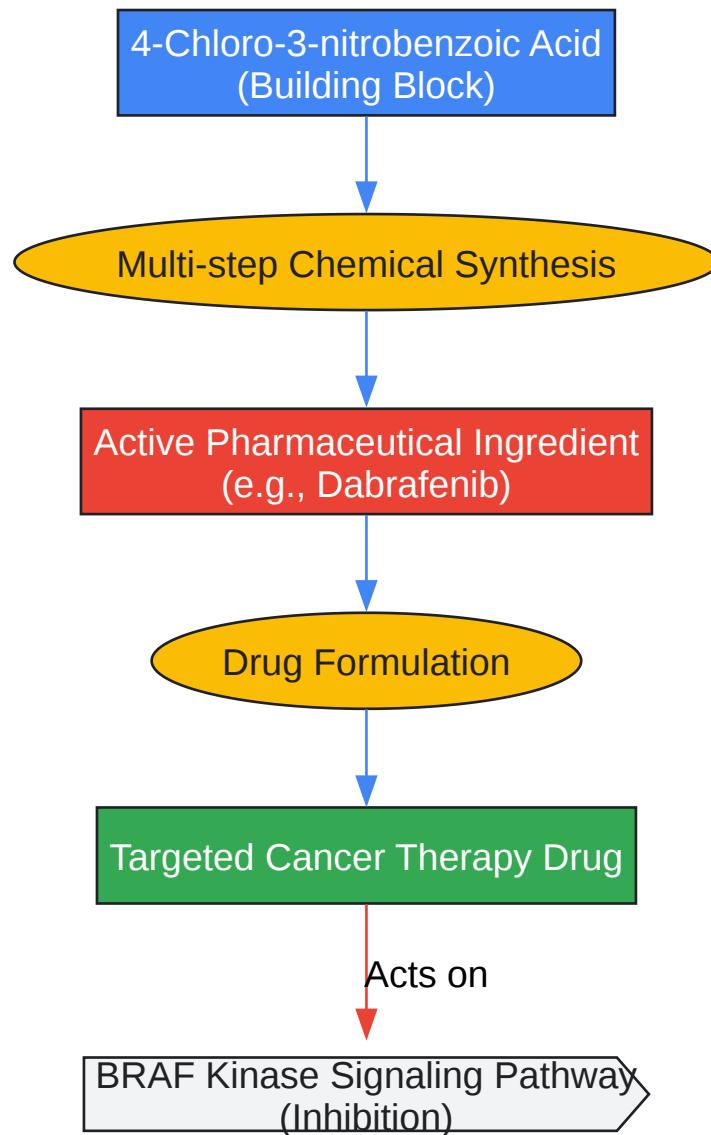
In the agrochemical industry, it is used as a building block for herbicides and insecticides.[\[5\]](#)[\[12\]](#) It is also an intermediate in the manufacturing of various dyes.[\[3\]](#)[\[13\]](#)

## Material Science

Recent research has explored its role in the formation of co-crystals and polymers, where it can influence the mechanical and material properties of the resulting products.[\[6\]](#)[\[11\]](#)

The diagram below illustrates the logical relationship of **4-Chloro-3-nitrobenzoic acid** as a building block in the development of targeted cancer therapy.

## Role as a Pharmaceutical Intermediate



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